

Chloroacetamido-C4-NHBoc: Applications in Chemical Biology

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Compound of Interest		
Compound Name:	Chloroacetamido-C4-NHBoc	
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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetamido-C4-NHBoc is a versatile bifunctional molecule increasingly utilized in chemical biology and drug discovery. Its structure comprises a reactive chloroacetamide "warhead" and a Boc-protected amine connected by a C4 alkyl linker. The chloroacetamide group acts as a covalent binder, primarily targeting nucleophilic residues like cysteine on proteins. The protected amine allows for further chemical modification, making it a valuable building block for creating sophisticated chemical probes and therapeutic agents. This document provides an overview of its key applications, detailed experimental protocols, and relevant data.

Key Applications

The unique chemical features of **Chloroacetamido-C4-NHBoc** lend it to several cutting-edge applications in chemical biology:

Activity-Based Protein Profiling (ABPP): The chloroacetamide moiety serves as a reactive group in ABPP probes to covalently label active cysteine residues within complex proteomes.
 [1][2][3] This enables the identification of functionally important cysteines and the assessment of enzyme activity on a proteome-wide scale.
 [4] These probes can be used in competitive profiling experiments to discover and characterize novel covalent inhibitors.



- Development of Covalent Inhibitors: The ability of the chloroacetamide group to form a stable covalent bond with cysteine residues is leveraged in the design of targeted covalent inhibitors.[5][6] This approach can lead to drugs with increased potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[2][6]
- Synthesis of PROTACs (Proteolysis Targeting Chimeras): Chloroacetamido-C4-NHBoc can
 function as a linker component in the synthesis of PROTACs.[7] PROTACs are
 heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to
 the target's ubiquitination and subsequent degradation by the proteasome.[7] The
 chloroacetamide can be used to covalently engage the target protein, while the Bocprotected amine can be deprotected and linked to an E3 ligase ligand.

Data Presentation

The following table summarizes representative quantitative data from activity-based protein profiling experiments using chloroacetamide-based probes.

Protein Target	Cysteine Site	Probe Concentration (μΜ)	% Inhibition/Labe ling	Reference Method
MGMT	Cys145	10	71.5%	SLC-ABPP[1]
KRAS G12C	Cys12	1	>90%	SLC-ABPP[1]
CDK7	Cys312	5	85%	isoTOP-ABPP[1]
MurA	Cys115	25	50% (IC50)	Enzyme Assay[5]
Chalcone Synthase	Active Site Cys	1-2 molecules/subuni t	50%	Enzyme Assay[8]

Experimental Protocols

Protocol 1: Activity-Based Protein Profiling (ABPP) of Cysteine Reactivity



This protocol outlines a general workflow for using a chloroacetamide-based probe (synthesized from **Chloroacetamido-C4-NHBoc** by attaching a reporter tag) to profile cysteine reactivity in cell lysates.

Materials:

- Chloroacetamide probe (with alkyne or azide handle)
- Cell lysis buffer (e.g., RIPA buffer)
- Protease and phosphatase inhibitors
- BCA protein assay kit
- Click chemistry reagents (e.g., biotin-azide/alkyne, copper sulfate, TBTA, sodium ascorbate)
- Streptavidin beads
- Digestion buffer (e.g., urea, TCEP, iodoacetamide, trypsin)
- LC-MS/MS equipment

Methodology:

- Cell Lysis: Harvest cells and lyse them in cold lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.
- Probe Labeling: Incubate the cell lysate (e.g., 1 mg of protein) with the chloroacetamide probe (e.g., 10-50 μ M) for 1 hour at room temperature.
- Click Chemistry: Perform a click chemistry reaction to attach a biotin tag to the probe-labeled proteins.
- Enrichment: Enrich the biotin-labeled proteins using streptavidin beads.



- On-Bead Digestion: Wash the beads extensively and perform on-bead tryptic digestion to release the labeled peptides.
- LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the labeled proteins and cysteine sites.

Protocol 2: Synthesis of a PROTAC using Chloroacetamido-C4-NHBoc

This protocol provides a conceptual framework for synthesizing a PROTAC using **Chloroacetamido-C4-NHBoc** as a linker component.

Materials:

- Chloroacetamido-C4-NHBoc
- Target protein ligand with a suitable functional group for coupling
- E3 ligase ligand (e.g., pomalidomide derivative) with a suitable functional group
- Deprotection agent (e.g., trifluoroacetic acid for Boc removal)
- Coupling reagents (e.g., HATU, DIPEA)
- Appropriate solvents (e.g., DMF, DCM)
- Purification system (e.g., HPLC)

Methodology:

- Boc Deprotection: Remove the Boc protecting group from Chloroacetamido-C4-NHBoc using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
- Coupling to E3 Ligase Ligand: Couple the resulting free amine with the carboxylic acid of an E3 ligase ligand (e.g., a pomalidomide derivative) using standard peptide coupling reagents like HATU and DIPEA in a solvent like DMF.
- Purification: Purify the resulting intermediate by HPLC.

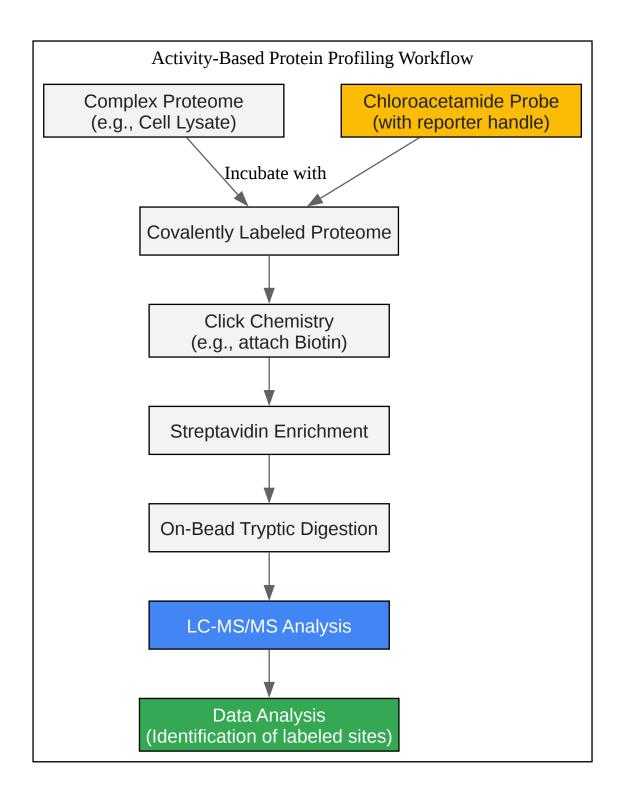


- Coupling to Target Protein Ligand: The chloroacetamide end of the linker is reactive and can
 be directly used to target a cysteine on the protein of interest. Alternatively, the
 chloroacetamide can be introduced in the final step after coupling the linker to the target
 protein ligand.
- Final Purification: Purify the final PROTAC molecule using HPLC and confirm its identity by mass spectrometry and NMR.

Visualizations

Caption: Mechanism of PROTAC-mediated protein degradation.

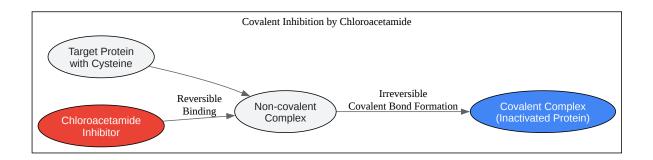




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Caption: Workflow for Activity-Based Protein Profiling (ABPP).





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Caption: Mechanism of covalent inhibition by a chloroacetamide warhead.

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